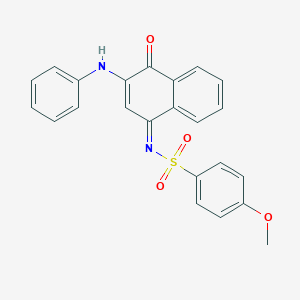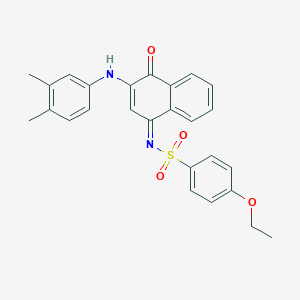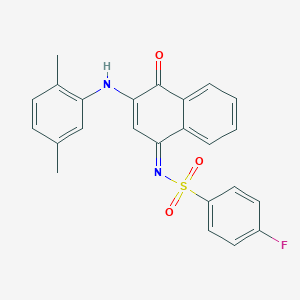![molecular formula C18H17NO4S2 B281386 N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide](/img/structure/B281386.png)
N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide, commonly known as TDB, is a synthetic compound that has gained significant attention in the field of immunology. TDB is a potent agonist of the invariant natural killer T (iNKT) cells, a unique subset of T cells that play a crucial role in regulating the immune system.
作用機序
TDB activates N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells by binding to the CD1d molecule on antigen-presenting cells. This interaction leads to the activation of downstream signaling pathways, resulting in the production of cytokines and chemokines. TDB has been shown to induce the production of interferon-gamma (IFN-γ), interleukin-4 (IL-4), and other cytokines that regulate the immune response.
Biochemical and Physiological Effects:
TDB has been shown to have a profound impact on the immune system. TDB-induced activation of N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells leads to the production of cytokines and chemokines that regulate the immune response. TDB has been shown to enhance the anti-tumor activity of natural killer cells and to promote the clearance of infectious agents. TDB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of TDB is its potency in activating N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, making it a useful tool for studying the immune system. TDB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of TDB is its potential toxicity, which can vary depending on the dose and route of administration. Therefore, caution should be exercised when using TDB in lab experiments.
将来の方向性
The potential applications of TDB in treating various diseases make it an exciting area of research. Future studies should focus on optimizing the synthesis of TDB to improve its purity and yield. Further investigation is needed to determine the optimal dose and route of administration of TDB for various diseases. Additionally, the potential toxicity of TDB should be further studied to ensure its safety for clinical use. Finally, the development of TDB analogs with improved properties could lead to the discovery of new therapeutic agents.
In conclusion, TDB is a promising compound with potent immunomodulatory properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TDB have been discussed in this paper. Further research is needed to fully understand the potential of TDB as a therapeutic agent.
合成法
The synthesis of TDB involves a multistep process that starts with the preparation of dibenzo[b,d]furan. This is followed by the formation of a sulfonamide group using thiophene-2-sulfonyl chloride. Finally, acetylation of the amine group completes the synthesis of TDB. The purity and yield of TDB can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
TDB has been extensively studied for its immunomodulatory properties and has shown promising results in preclinical studies. TDB has been shown to activate N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, leading to the production of various cytokines and chemokines that regulate the immune system. TDB has been investigated for its potential to treat various diseases such as cancer, infectious diseases, and autoimmune disorders.
特性
分子式 |
C18H17NO4S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C18H17NO4S2/c1-12(20)19(25(21,22)18-7-4-10-24-18)13-8-9-17-15(11-13)14-5-2-3-6-16(14)23-17/h4,7-11H,2-3,5-6H2,1H3 |
InChIキー |
QAKCFHDZPXRFHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4 |
正規SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)


![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)